molecular formula C12H12FNO3 B1304193 4-(5-Fluoro-2,3-dihydro-1H-indol-1-yl)-4-oxobutanoic acid CAS No. 393183-92-1

4-(5-Fluoro-2,3-dihydro-1H-indol-1-yl)-4-oxobutanoic acid

Cat. No. B1304193
M. Wt: 237.23 g/mol
InChI Key: ZDCJLZIXLLVVRJ-UHFFFAOYSA-N
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Description

The compound "4-(5-Fluoro-2,3-dihydro-1H-indol-1-yl)-4-oxobutanoic acid" is a fluorinated indole derivative. Indole derivatives are a significant class of compounds due to their presence in many natural products and pharmaceuticals. The fluorine atom in such compounds often imparts unique physical and chemical properties that can be beneficial in drug design, such as increased stability and bioavailability .

Synthesis Analysis

The synthesis of indole derivatives can be complex, involving multiple steps and requiring careful control of reaction conditions. In the context of similar compounds, a mild and efficient method for synthesizing indole-carboxylic acids derivatives has been reported. This method involves the alkaline hydrolysis of 3-(rhodanin-5-yl)-1H-indole-2-carboxylic acids derivatives . Although the exact synthesis of "4-(5-Fluoro-2,3-dihydro-1H-indol-1-yl)-4-oxobutanoic acid" is not detailed in the provided papers, the methods described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of indole derivatives is characterized by the presence of a bicyclic core consisting of a benzene ring fused to a pyrrole ring. The substitution of a fluorine atom at the 5-position of the indole ring can influence the electronic distribution and reactivity of the molecule. The presence of the 4-oxobutanoic acid moiety adds to the complexity of the molecule, potentially affecting its conformation and interactions with biological targets .

Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions, including electrophilic substitutions, due to the electron-rich nature of the indole ring. The fluorine atom can also participate in reactions, such as nucleophilic aromatic substitution, depending on the reaction conditions and the presence of other functional groups in the molecule. The carboxylic acid group can engage in reactions typical of carboxylic acids, such as esterification or amidation, which can be useful in further chemical modifications .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives like "4-(5-Fluoro-2,3-dihydro-1H-indol-1-yl)-4-oxobutanoic acid" are influenced by their molecular structure. The fluorine atom can increase the lipophilicity of the molecule, which may affect its solubility and permeability across biological membranes. The presence of the carboxylic acid group contributes to the molecule's acidity and can form salts or esters, altering its solubility profile. The stability of such compounds in various solvents and pH conditions is also an important consideration, especially for their potential use in biological systems .

Scientific Research Applications

Catalytic Activity in Synthesis

A study by Rao et al. (2019) discusses the catalytic activity of nickel ferrite nanoparticles in synthesizing derivatives of 4-aryl benzelidene-2-((5-fluoro-1H-indol-1-yl)methyl)oxazol-5(4H)-one, indicating the compound's role in facilitating novel organic reactions. These derivatives were evaluated for their anti-oxidant and anti-microbial activities, highlighting the compound's potential in developing new therapeutic agents (Rao, Rao, Parvatamma, Devi, & Naidu, 2019).

Structural Characterization

Nayak et al. (2013) explored the structural aspects of a related compound, providing insights into its crystalline structure and the possible interactions within its crystal lattice. This study underlines the importance of understanding molecular geometry for the development of materials and drugs (Nayak, Narayana, Jasinski, Yathirajan, & Kaur, 2013).

Metabolic Studies

Research by Takayama et al. (2014) on the metabolism of synthetic cannabinoids provides a broader context for the metabolic pathways and the potential transformations of structurally related compounds, including "4-(5-Fluoro-2,3-dihydro-1H-indol-1-yl)-4-oxobutanoic acid." Such studies are crucial for understanding the pharmacokinetics and toxicology of new chemical entities (Takayama, Suzuki, Todoroki, Inoue, Min, Kikura-Hanajiri, Goda, & Toyo’oka, 2014).

Novel Drug Discovery

Further explorations into novel indole-based compounds reveal the potential for developing new therapeutic agents. A study by Nazir et al. (2018) on the synthesis and binding analysis of potent urease inhibitors presents a methodological approach that could be applied to derivatives of "4-(5-Fluoro-2,3-dihydro-1H-indol-1-yl)-4-oxobutanoic acid," showcasing the compound's relevance in drug discovery and development (Nazir, Abbasi, Aziz‐ur‐Rehman, Siddiqui, Raza, Hassan, Ali Shah, Shahid, & Seo, 2018).

Safety And Hazards

The safety information for “5-Fluoroindoline” indicates a signal word of “Warning”. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

4-(5-fluoro-2,3-dihydroindol-1-yl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO3/c13-9-1-2-10-8(7-9)5-6-14(10)11(15)3-4-12(16)17/h1-2,7H,3-6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDCJLZIXLLVVRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=C(C=C2)F)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40382256
Record name 4-(5-Fluoro-2,3-dihydro-1H-indol-1-yl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Fluoro-2,3-dihydro-1H-indol-1-yl)-4-oxobutanoic acid

CAS RN

393183-92-1
Record name 4-(5-Fluoro-2,3-dihydro-1H-indol-1-yl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(5-fluoroindolin-1-yl)-4-oxobutanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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